t-Boc-N-amido-PEG15-Amine is a specialized compound that belongs to the class of polyethylene glycol derivatives, which are widely utilized in various fields, particularly in biochemistry and drug development. This compound features an amino group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile linker or spacer in the synthesis of complex molecules such as proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The inclusion of a hydrophilic polyethylene glycol spacer enhances the solubility of the compound in aqueous environments, thereby improving its applicability in biological systems .
t-Boc-N-amido-PEG15-Amine is classified within the family of polyethylene glycol derivatives, specifically characterized by its Boc-protected amino functionality. It is sourced from various chemical suppliers that specialize in custom synthesis and high-purity compounds for research applications. The molecular weight of t-Boc-N-amido-PEG15-Amine is approximately 821.00 g/mol, indicating a relatively large structure due to the extensive polyethylene glycol chain .
The synthesis of t-Boc-N-amido-PEG15-Amine typically involves several key steps:
The reaction conditions are critical for ensuring high yields and purity. Commonly used reagents include:
The molecular structure of t-Boc-N-amido-PEG15-Amine can be described as follows:
The structural formula can be represented as:
This indicates a complex structure with multiple functional groups contributing to its chemical behavior and reactivity .
t-Boc-N-amido-PEG15-Amine participates in several types of chemical reactions:
The mechanism of action for t-Boc-N-amido-PEG15-Amine primarily revolves around its role as a linker in bioconjugation processes. When utilized in drug development, it facilitates the attachment of therapeutic agents to target proteins or other biomolecules through stable covalent bonds.
The compound's solubility profile allows it to function effectively in various solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and water, which is crucial for its application in biological systems .
Relevant data indicates that proper handling and storage conditions are essential to maintain its integrity and effectiveness as a reagent .
t-Boc-N-amido-PEG15-Amine finds numerous applications across scientific disciplines:
Core Structure: The compound comprises three modular segments:
Systematic Nomenclature:The IUPAC name, tert-butyl (47-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontyl)carbamate, explicitly denotes the 47-atom backbone and the Boc-protected carbamate linkage [4]. The PEG spacer spans 45 oxygen and 30 carbon atoms, terminating in an ethylamine group.
Structural Metrics:
O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN [4]. Solubility Enhancement: The 15-ethylene-oxide repeating units impart exceptional hydrophilicity, enabling dissolution in aqueous media (e.g., water, buffers) and polar organic solvents (e.g., DMSO, acetonitrile). This mitigates aggregation in biological systems and is critical for in vivo applications like ADC development [3] [4] [6].
Steric and Conformational Effects:
Functional Versatility: The free amine terminus reacts with:
Table 2: PEG Spacer Length vs. Functional Properties
| PEG Units | Length (Å) | Atoms | Key Applications | |
|---|---|---|---|---|
| PEG5 | ~22.4 | 17 | Small-molecule conjugates | |
| PEG15 | 68.4 | 47 | ADC linkers, biosensors | [3] |
| PEG23 | ~103.6 | 71 | Nanoparticle functionalization |
Orthogonal Reactivity: The Boc group masks one amine terminus, permitting selective reactions exclusively at the free amine site. This enables sequential conjugation strategies essential for synthesizing asymmetric constructs (e.g., enzyme-fluorophore hybrids) [5] .
Controlled Deprotection:
Applications in Multi-Step Bioconjugation:
Table 3: Deprotection Conditions for Boc-Protected Amines
| Deprotection Reagent | Concentration | Time | Temperature | Efficiency | |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% in DCM | 0.5–2 h | 25°C | >95% | [1] |
| Hydrochloric acid (HCl) | 1–2M in dioxane | 1–4 h | 0–4°C | 85–90% | [4] |
Comprehensive Compound Synonym Listing
Table 4: Systematic and Common Names for t-Boc-N-amido-PEG15-Amine
| Synonym | Context of Use | |
|---|---|---|
| Boc-NH-PEG₁₅-NH₂ | Abbreviated research nomenclature | |
| BocNH-PEG₁₅-CH₂CH₂NH₂ | Structural descriptor | |
| tert-Butyl (47-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontyl)carbamate | IUPAC designation | [4] |
| t-Boc-N-amido-dPEG®₁₁-amine | Monodisperse analog |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5